Cas no 337924-95-5 (4-(3-Methoxyphenyl)-1,2,3-thiadiazole)
4-(3-Methoxyphenyl)-1,2,3-thiadiazole Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Methoxyphenyl)-1,2,3-thiadiazole
- 4-(3-methoxyphenyl)thiadiazole
- 337924-95-5
- DB-331626
- 10L-061
- DTXSID30363079
- 4-(3-Methoxy-phenyl)-[1,2,3]thiadiazole
- MFCD00792952
- AKOS006275606
- A849468
-
- MDL: MFCD00792952
- Inchi: 1S/C9H8N2OS/c1-12-8-4-2-3-7(5-8)9-6-13-11-10-9/h2-6H,1H3
- InChI Key: SDRPJIGNSNYAJY-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC=C(C=2)OC)N=N1
Computed Properties
- Exact Mass: 192.03573406g/mol
- Monoisotopic Mass: 192.03573406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 63.2Ų
4-(3-Methoxyphenyl)-1,2,3-thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019119425-1g |
4-(3-Methoxyphenyl)-1,2,3-thiadiazole |
337924-95-5 | 95% | 1g |
$445.12 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733681-1g |
4-(3-Methoxyphenyl)-1,2,3-thiadiazole |
337924-95-5 | 98% | 1g |
¥2884.00 | 2024-05-18 | |
| Ambeed | A193796-1g |
4-(3-Methoxyphenyl)-1,2,3-thiadiazole |
337924-95-5 | 95+% | 1g |
$412.0 | 2024-04-19 | |
| Chemenu | CM192797-1g |
4-(3-methoxyphenyl)-1,2,3-thiadiazole |
337924-95-5 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB296205-100 mg |
4-(3-Methoxyphenyl)-1,2,3-thiadiazole; . |
337924-95-5 | 100 mg |
€221.50 | 2023-07-20 | ||
| abcr | AB296205-100mg |
4-(3-Methoxyphenyl)-1,2,3-thiadiazole; . |
337924-95-5 | 100mg |
€283.50 | 2025-02-19 |
4-(3-Methoxyphenyl)-1,2,3-thiadiazole Suppliers
4-(3-Methoxyphenyl)-1,2,3-thiadiazole Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4-(3-Methoxyphenyl)-1,2,3-thiadiazole
4-(3-Methoxyphenyl)-1,2,3-thiadiazole (CAS 337924-95-5): A Versatile Heterocyclic Compound with Emerging Applications
The 4-(3-Methoxyphenyl)-1,2,3-thiadiazole (CAS 337924-95-5) represents an intriguing class of heterocyclic compounds that has garnered significant attention in pharmaceutical research and material science. This methoxyphenyl thiadiazole derivative combines the unique electronic properties of the thiadiazole ring with the aromatic characteristics of the methoxyphenyl group, creating a molecular structure with remarkable potential for various applications.
Recent studies highlight the growing importance of thiadiazole-based compounds in drug discovery, particularly as researchers seek novel scaffolds for targeted therapies. The 4-(3-Methoxyphenyl)-1,2,3-thiadiazole structure offers several advantages, including improved metabolic stability and enhanced binding affinity compared to simpler aromatic systems. These properties make it particularly valuable in the development of new therapeutic agents, aligning with current trends in personalized medicine and precision drug design.
From a chemical perspective, the CAS 337924-95-5 compound exhibits interesting photophysical properties that have attracted attention in materials science applications. The conjugated system formed by the thiadiazole and phenyl rings, modified by the electron-donating methoxy group, creates opportunities for use in organic electronic devices. Researchers are particularly interested in its potential as a building block for organic semiconductors, given the current global focus on sustainable electronics and green technology solutions.
The synthesis of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole typically involves cyclization reactions of appropriate precursors, with careful control of reaction conditions to ensure high purity and yield. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's shift toward more sustainable manufacturing processes. Analytical characterization of this compound typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
In pharmacological applications, the methoxyphenyl thiadiazole core has shown promise in several therapeutic areas. Current research explores its potential as a scaffold for kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The presence of both hydrogen bond acceptors and donors in the thiadiazole ring, combined with the hydrophobic phenyl group, creates a balanced molecular profile that can interact with various biological targets. This versatility addresses the growing demand for multifunctional drug candidates in modern medicine.
Material scientists value 4-(3-Methoxyphenyl)-1,2,3-thiadiazole for its electronic properties and thermal stability. The compound's ability to participate in π-π stacking interactions makes it suitable for organic thin-film transistors and other electronic applications. With the rapid development of flexible electronics and wearable technologies, such specialized organic materials are becoming increasingly important. The methoxy substitution pattern offers additional opportunities for structural modification, allowing fine-tuning of material properties for specific applications.
The commercial availability of CAS 337924-95-5 has expanded in recent years, reflecting growing demand from both academic and industrial researchers. Suppliers typically offer this compound in various purity grades, with analytical data packages to support research applications. Quality control measures are particularly important for pharmaceutical applications, where stringent purity requirements must be met. The compound's stability under normal storage conditions contributes to its practicality as a research chemical.
Environmental and safety considerations for 4-(3-Methoxyphenyl)-1,2,3-thiadiazole follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this compound. Researchers should consult the material safety data sheet (MSDS) for specific handling instructions, particularly regarding solubility characteristics and potential incompatibilities.
Future research directions for methoxyphenyl-substituted thiadiazoles include exploration of their supramolecular chemistry properties and potential applications in molecular recognition systems. The compound's ability to form specific non-covalent interactions makes it interesting for sensor development and smart materials. Additionally, the growing field of computational chemistry enables more efficient screening of derivative libraries, accelerating the discovery of new applications for this versatile scaffold.
In conclusion, 4-(3-Methoxyphenyl)-1,2,3-thiadiazole (CAS 337924-95-5) represents a valuable building block in both pharmaceutical and materials science research. Its unique combination of structural features and functional groups provides multiple opportunities for chemical modification and application development. As research continues to uncover new properties and applications for this thiadiazole derivative, its importance in scientific and industrial contexts is likely to grow significantly in the coming years.
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